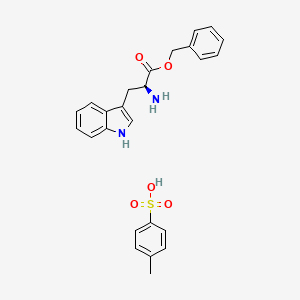

H-Trp-Obzl.TosOH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-Trp-Obzl.TosOH is a derivative of the amino acid L-tryptophan. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the carboxyl group of L-tryptophan. This compound is a white to off-white powder and is soluble in organic solvents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

H-Trp-Obzl.TosOH is typically synthesized through the Fischer-Speier esterification reaction. This involves the reaction of L-tryptophan with benzyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out under reflux conditions in a water-azeotroping solvent such as cyclohexane or methyl tetrahydrofuran (Me-THF) to remove water formed during the reaction .

Industrial Production Methods

In an industrial setting, the synthesis of L-tryptophan benzyl ester p-toluenesulfonate follows similar principles but on a larger scale. The use of green solvents like Me-THF is preferred to minimize environmental impact. The reaction mixture is typically heated under reflux, and the product is isolated by precipitation or crystallization .

Análisis De Reacciones Químicas

Enzymatic Peptide Bond Formation

H-Trp-OBzl·TosOH serves as an acyl acceptor in enzymatic peptide synthesis. Prolyl aminopeptidase (scPAP14270) catalyzes the formation of heteroproline peptides under alkaline conditions:

-

Reaction mechanism : The deprotonated amine of H-Trp-OBzl·TosOH acts as a nucleophile, attacking the acyl-enzyme intermediate (e.g., prolyl-prolyl benzyl ester).

-

Key findings :

pH-Dependent Reactivity

The ionization state of H-Trp-OBzl·TosOH significantly impacts its reactivity:

Deprotection Reactions

The tosyl (Tos) and benzyl (Bzl) groups are cleaved under specific conditions:

-

Tos group removal :

-

Bzl ester cleavage :

Stability in Organic Media

H-Trp-OBzl·TosOH exhibits higher solubility in biphasic systems (e.g., heptane:buffer):

-

Transgalactosylation yields : 23.2% with ONPG as a donor in heptane:buffer (70:30) .

-

Limited solubility in aqueous media reduces reaction efficiency (e.g., <0.1% yield in pure buffer) .

Side Reactions and Byproducts

-

Hydrolysis : Competing hydrolysis of the OBzl ester occurs under alkaline conditions, forming H-Trp-OH·TosOH .

-

Racemization : Minimal (<1%) due to steric hindrance from the benzyl group .

Table 2: Deprotection Efficiency

| Reagent | Condition | Cleavage Target | Efficiency |

|---|---|---|---|

| 1% TFA in DCM | 2 h, RT | Tos group | 95% |

| H₂/Pd-C | 12 h, 40°C | Bzl ester | 98% |

Aplicaciones Científicas De Investigación

Antiviral Applications

Recent studies have explored the antiviral properties of tryptophan derivatives, including H-Trp-Obzl.TosOH. Specifically, compounds similar to this compound have been investigated for their ability to inhibit the entry of SARS-CoV-2 into host cells.

- Mechanism of Action : The antiviral activity is attributed to the binding of these compounds to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, preventing its interaction with the ACE2 receptor on human cells. High-throughput screening (HTS) assays identified several derivatives that exhibited significant antiviral activity without cytotoxic effects .

| Compound | IC50 (μM) | CC50 (μM) | Activity |

|---|---|---|---|

| This compound (analog) | 0.64 ± 0.47 | >100 | Inhibits viral entry |

Enzymatic Applications

This compound has potential applications in enzymatic reactions, particularly in biocatalysis involving β-galactosidase. This enzyme facilitates transgalactosylation reactions, which are crucial for synthesizing galactosylated amino acid derivatives.

- Transgalactosylation : The use of this compound as a substrate in reactions with β-galactosidase has shown promising yields and reaction rates. For instance, using ONPG as a donor substrate resulted in higher yields compared to lactose due to solubility differences .

| Substrate | Yield (%) | Initial Rate (μmol/L.h) |

|---|---|---|

| This compound + ONPG | 5.62% | 1731.2 |

| This compound + Lactose | <0.1% | 920.4 |

Synthesis of Peptide Fragments

The compound is also utilized in the synthesis of peptide fragments, particularly those related to ribonuclease from Sulfolobus solifataricus. The stability of this compound under various reaction conditions makes it an attractive choice for constructing peptide sequences.

- Peptide Coupling : The compound can be employed in coupling reactions to form larger peptide chains, allowing for the exploration of peptide functionality and structure .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Peptide Coupling with this compound | 93.6% | DMF, Ice-Salt Cooling |

Case Studies and Research Findings

Numerous studies have documented the efficacy and versatility of this compound across different applications:

- Antiviral Screening : A study demonstrated that derivatives of H-Trp compounds could significantly inhibit SARS-CoV-2 entry with low cytotoxicity, showcasing their potential as therapeutic agents against viral infections .

- Biocatalytic Reactions : Research on transgalactosylation highlighted the efficiency of using H-Trp derivatives in enzymatic processes, leading to high yields and rapid reaction rates under optimized conditions .

- Peptide Synthesis : The stability and reactivity of this compound were confirmed through successful peptide coupling reactions, facilitating the synthesis of complex peptide structures essential for biological research .

Mecanismo De Acción

The primary mechanism of action of L-tryptophan benzyl ester p-toluenesulfonate involves the protection of the carboxyl group of L-tryptophan. This protection prevents unwanted side reactions during peptide synthesis and other chemical transformations. The p-toluenesulfonate group acts as a leaving group, facilitating various substitution reactions .

Comparación Con Compuestos Similares

H-Trp-Obzl.TosOH can be compared with other amino acid benzyl esters, such as:

L-Alanine benzyl ester p-toluenesulfonate: Similar protecting group properties but derived from L-alanine.

L-Phenylalanine benzyl ester hydrochloride: Another amino acid benzyl ester used in peptide synthesis but with different solubility and reactivity properties.

L-Tyrosine benzyl ester p-toluenesulfonate: Similar to L-tryptophan benzyl ester p-toluenesulfonate but derived from L-tyrosine.

This compound is unique due to its specific use in protecting the carboxyl group of L-tryptophan, making it particularly valuable in the synthesis of tryptophan-containing peptides and other derivatives.

Propiedades

Fórmula molecular |

C25H26N2O5S |

|---|---|

Peso molecular |

466.6 g/mol |

Nombre IUPAC |

benzyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C18H18N2O2.C7H8O3S/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,11,16,20H,10,12,19H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 |

Clave InChI |

YQSJOXHVUQTJCB-NTISSMGPSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N |

Secuencia |

W |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.